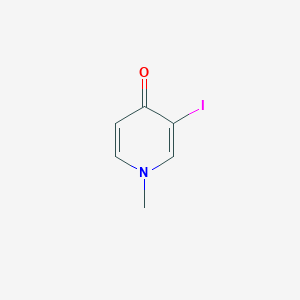
3-Iodo-1-methylpyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1-methylpyridin-4(1H)-one: is an organic compound that belongs to the class of iodopyridines. This compound is characterized by the presence of an iodine atom at the third position and a methyl group at the first position of the pyridin-4-one ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-methylpyridin-4(1H)-one typically involves the iodination of 1-methylpyridin-4(1H)-one. One common method is the electrophilic substitution reaction, where iodine is introduced into the pyridinone ring using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-methylpyridin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridinone ring can be reduced to form the corresponding dihydropyridine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Major Products
Substitution: Formation of 3-substituted-1-methylpyridin-4(1H)-one derivatives.
Oxidation: Formation of 3-iodo-1-methylpyridin-4-carboxylic acid or 3-iodo-1-methylpyridin-4-aldehyde.
Reduction: Formation of 3-iodo-1-methyl-1,4-dihydropyridine derivatives.
Scientific Research Applications
3-Iodo-1-methylpyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential lead compound for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Iodo-1-methylpyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The iodine atom and the pyridinone ring play crucial roles in binding to the active sites of these targets, thereby exerting its effects. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methylpyridin-4(1H)-one: Similar structure with a bromine atom instead of iodine.
3-Chloro-1-methylpyridin-4(1H)-one: Similar structure with a chlorine atom instead of iodine.
3-Fluoro-1-methylpyridin-4(1H)-one: Similar structure with a fluorine atom instead of iodine.
Uniqueness
3-Iodo-1-methylpyridin-4(1H)-one is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine can influence the compound’s interactions with other molecules, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C6H6INO |
|---|---|
Molecular Weight |
235.02 g/mol |
IUPAC Name |
3-iodo-1-methylpyridin-4-one |
InChI |
InChI=1S/C6H6INO/c1-8-3-2-6(9)5(7)4-8/h2-4H,1H3 |
InChI Key |
RYOJWYSCKXKODI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=O)C(=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















